molecular formula C8H11NO B147397 3-Ethoxyaniline CAS No. 621-33-0

3-Ethoxyaniline

Cat. No.: B147397
CAS No.: 621-33-0
M. Wt: 137.18 g/mol
InChI Key: WEZAHYDFZNTGKE-UHFFFAOYSA-N
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Description

3-Ethoxyaniline, also known as m-Phenetidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline where an ethoxy group is substituted at the third position of the benzene ring. This compound appears as a light yellow to dark red liquid and is slightly soluble in water . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyaniline can be synthesized through several methods. One common approach involves the reduction of 3-nitroanisole using hydrogen in the presence of a palladium catalyst. Another method includes the nucleophilic substitution of 3-bromoanisole with ammonia, followed by the reduction of the resulting nitro compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic hydrogenation of 3-nitroanisole. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the reduction process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxyaniline is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and dyes.

    Biology: It is used as a reagent in biochemical assays and as a building block for bioactive molecules.

    Medicine: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethoxyaniline involves its interaction with various molecular targets. In biochemical assays, it acts as a nucleophile, participating in substitution reactions with electrophiles. The ethoxy group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

3-Ethoxyaniline can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs. The presence of the ethoxy group at the third position influences its electronic and steric characteristics, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-ethoxyaniline
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InChI

InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3
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InChI Key

WEZAHYDFZNTGKE-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=CC(=C1)N
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID0025862
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Molecular Weight

137.18 g/mol
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Physical Description

M-phenetidine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] Clear light brown viscous liquid; [Sigma-Aldrich MSDS]
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Boiling Point

478 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)
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Density

1.032 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 153 °F ; 5 mmHg at 202.5 °F; 760 mmHg at 442 °F (NTP, 1992)
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CAS No.

621-33-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-Ethoxyaniline be differentiated from other molecules with the same mass in analytical chemistry?

A1: Yes, this compound can be distinguished from other molecules possessing the same mass-to-charge ratio (isobaric ions) using a technique called ion trap mass spectrometry. By manipulating the geometry of the ion trap, specifically the z0 dimension, researchers can enhance chemical mass shifts caused by higher-order field components. [] This allows for the separation and resolution of isobaric ions, as demonstrated with this compound and its isobar p-nitrotoluene. []

Q2: Does the structure of this compound lend itself to potential applications in drug discovery?

A2: Yes, this compound serves as a building block for synthesizing substituted aminoquinoxalines, a class of compounds with promising anticancer and antimicrobial properties. [] Specifically, reacting this compound with a quinoxaline scaffold yields a novel aminoquinoxaline derivative. This derivative, along with others in its class, has been explored for its anticancer activity against various cancer cell lines, highlighting the potential of this compound-derived compounds in medicinal chemistry. []

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